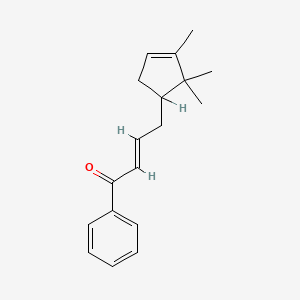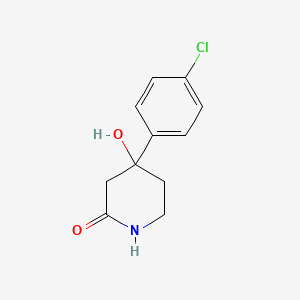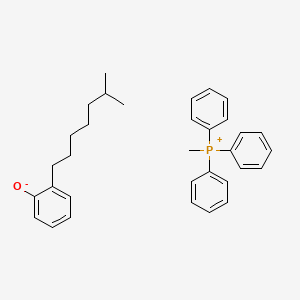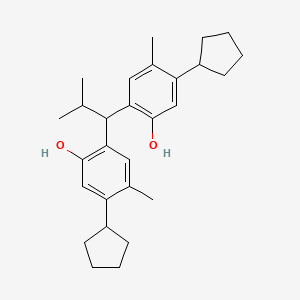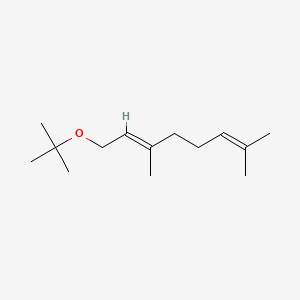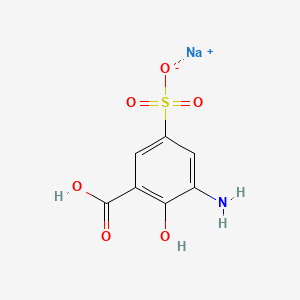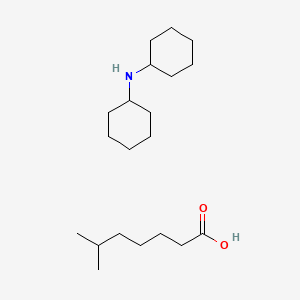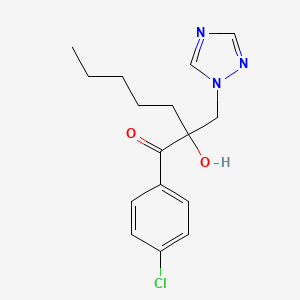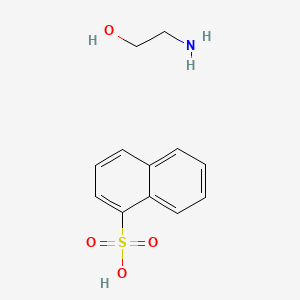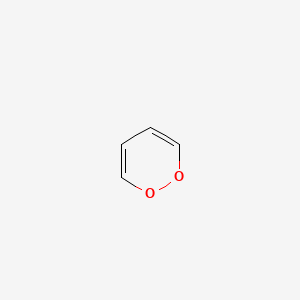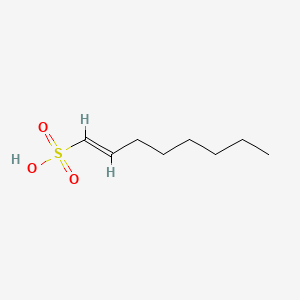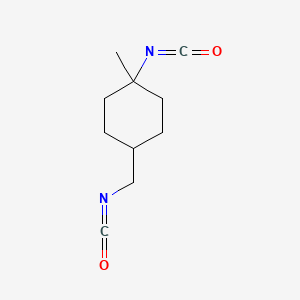
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of starting materials such as p-cresol with hydrogen and Raney nickel, followed by oxidation with sodium hypochlorite solution mediated by TEMPO, oximation with hydroxylamine hydrochloride, and subsequent reduction by zinc .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the isocyanate groups, leading to the formation of amines or other derivatives.
Substitution: The isocyanate groups can participate in substitution reactions with nucleophiles, resulting in the formation of ureas, carbamates, and other compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, TEMPO.
Reduction: Hydrogen, Raney nickel, zinc.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed: The major products formed from these reactions include amines, ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:
Biology: The compound can be utilized in the modification of biomolecules for various biochemical studies.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate groups react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. These reactions are facilitated by the electrophilic nature of the isocyanate groups, which readily react with nucleophiles under appropriate conditions .
Comparación Con Compuestos Similares
- 1-Isocyanato-4-methylbenzene
- 1-Isocyanatomethyl-4-methoxybenzene
- 4,4’-Methylenebis(cyclohexyl isocyanate)
Comparison: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is unique due to its dual isocyanate groups attached to a cyclohexane ring, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1-Isocyanato-4-methylbenzene has a simpler structure with only one isocyanate group, while 4,4’-Methylenebis(cyclohexyl isocyanate) has a more complex structure with two isocyanate groups on different cyclohexane rings .
Propiedades
Número CAS |
93776-85-3 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-9(3-5-10)6-11-7-13/h9H,2-6H2,1H3 |
Clave InChI |
RLAUGOOVNMKKCB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)CN=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



